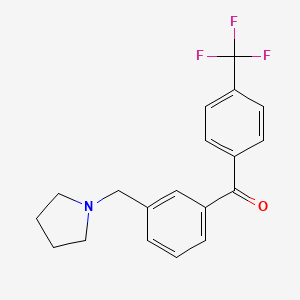

3-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone

Description

Properties

IUPAC Name |

[3-(pyrrolidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c20-19(21,22)17-8-6-15(7-9-17)18(24)16-5-3-4-14(12-16)13-23-10-1-2-11-23/h3-9,12H,1-2,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSZCZUWEOAKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643212 | |

| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-66-6 | |

| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzophenone Core

The synthesis begins with the preparation of the benzophenone core through Friedel-Crafts acylation. This reaction involves:

- Reactants : Benzene and benzoyl chloride.

- Catalyst : A Lewis acid such as aluminum chloride (AlCl₃).

- Reaction Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.

The resulting benzophenone serves as the backbone for further functionalization.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced at the para position of the benzophenone ring via trifluoromethylation. Common reagents include:

- Trifluoromethylating Agents : Trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid.

- Catalysts : Copper or palladium-based catalysts to facilitate selective substitution.

- Reaction Conditions : Typically performed under inert atmosphere (e.g., nitrogen or argon) at controlled temperatures (~50–80°C).

This step ensures the incorporation of the trifluoromethyl group, which imparts unique chemical properties to the molecule.

Attachment of the Pyrrolidine Ring

The final step involves nucleophilic substitution to attach the pyrrolidine group. The process includes:

- Reactants : A benzophenone derivative and pyrrolidine.

- Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate pyrrolidine and enhance nucleophilicity.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Reaction Conditions : Refluxing at temperatures between 80–120°C for 6–12 hours under an inert atmosphere.

The product is purified through recrystallization using solvents like aqueous acetone or ethanol.

Optimization Strategies

Yield Improvement

To maximize yield while minimizing side reactions:

- Use high-purity reactants to reduce impurities.

- Optimize stoichiometric ratios of reactants to prevent overalkylation.

- Employ microwave-assisted synthesis for faster reaction times and reduced energy consumption.

Control of Side Reactions

Side products, such as over-substituted derivatives, can be minimized by:

- Lowering reaction temperatures during nucleophilic substitution.

- Using phase-transfer catalysts to improve selectivity.

Industrial Production Considerations

For large-scale production:

- Reaction parameters like temperature, pressure, and solvent volume are tightly controlled to ensure reproducibility.

- Purification involves advanced techniques such as column chromatography or recrystallization with automated systems.

Analytical Characterization

The synthesized compound is characterized using various techniques:

| Technique | Purpose |

|---|---|

| Melting Point (mp) | Confirms purity; discrepancies indicate impurities. |

| NMR Spectroscopy | Identifies chemical shifts for pyrrolidine protons (~δ 2 ppm) and aromatic regions (~δ 7–8 ppm). |

| Elemental Analysis | Verifies empirical formula consistency within ±0.3%. |

Summary Table of Preparation Steps

| Step | Reactants/Reagents | Conditions | Outcome |

|---|---|---|---|

| Formation of Benzophenone | Benzene, benzoyl chloride, AlCl₃ | Anhydrous; ~50°C | Benzophenone core |

| Trifluoromethylation | CF₃I or CF₃SO₃H | Inert atmosphere; ~50–80°C | Para-trifluoromethyl derivative |

| Pyrrolidine Attachment | Benzophenone derivative, pyrrolidine, NaH/K₂CO₃ | Reflux; ~80–120°C | Final compound |

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 3-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone with analogous compounds:

Key Trends and Insights

Heterocycle Impact :

- Ring Size : Smaller rings (e.g., azetidine) increase reactivity but reduce stability, while larger rings (piperidine) enhance steric hindrance and basicity .

- Heteroatoms : Sulfur in thiomorpholine improves redox activity compared to nitrogen-only analogs .

Substituent Effects :

- Trifluoromethyl (-CF₃) : Universally enhances lipophilicity and metabolic stability across analogs .

- Electron-Donating Groups (e.g., -OCH₃) : Improve photochemical activity but reduce electrophilic reactivity .

Biological Activity: Nitrogen-containing analogs (pyrrolidine, piperidine) show superior binding to biological targets (e.g., enzymes, receptors) compared to non-nitrogenated derivatives (e.g., 4-chloro analog) . Thiomorpholine derivatives exhibit unique mechanisms, such as thiol-mediated targeting, absent in other analogs .

Biological Activity

3-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone is CHFNO, with a molecular weight of approximately 347.37 g/mol. The compound features a benzophenone core substituted with a pyrrolidinomethyl group and a trifluoromethyl group, which enhance its chemical reactivity and biological activity. The trifluoromethyl group increases lipophilicity, facilitating cellular penetration and interaction with various biological targets.

Research indicates that 3-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone interacts with specific enzymes and receptors, modulating their activity. The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions may lead to diverse biological effects, including:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing inflammation in tissues.

- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation through specific signaling pathways.

Biological Activities

The compound has been evaluated for multiple biological activities, which are summarized in the following table:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against certain bacterial strains; potential for developing new antibiotics. |

| Anticancer | Inhibits proliferation in cancer cell lines; mechanism involves apoptosis induction. |

| Anti-inflammatory | Reduces cytokine production; may be useful in treating chronic inflammatory diseases. |

| Antidepressant | Shows promise in modulating neurotransmitter levels associated with mood regulation. |

| Anticonvulsant | Potential to stabilize neuronal excitability, offering therapeutic avenues for epilepsy treatment. |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of 3-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone on MES-SA and MES-SA/Dx5 cell lines. The results indicated an IC value of approximately 15 µM, demonstrating significant cytotoxicity against these cancer cells. The mechanism was linked to the induction of apoptosis via activation of caspase pathways .

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it possessed notable antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 3-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone. The following table compares it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Piperidinomethyl-4'-trifluoromethylbenzophenone | Contains a piperidine ring instead of pyrrolidine | Different nitrogen heterocycle affects reactivity |

| 4-Chloro-4'-trifluoromethylbenzophenone | Lacks the nitrogen-containing substituent | Primarily used in industrial applications |

| 3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl)benzophenone | Contains a piperazine moiety | Exhibits distinct biological properties |

The unique combination of functional groups in 3-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone enhances both its chemical reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the established synthetic routes for 3-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone, and what experimental parameters are critical for reproducibility?

A common method involves nucleophilic aromatic substitution. For example, refluxing a fluorinated benzophenone derivative (e.g., 4-fluorobenzophenone) with pyrrolidine in a polar aprotic solvent (e.g., DMF) for 6–12 hours under inert atmosphere. Post-reaction, purification via recrystallization (aqueous acetone) yields ~74% product with a melting point of 149–149.5°C . Key parameters include stoichiometric ratios, solvent choice, and reaction time to avoid side products like over-alkylation.

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- Melting Point (mp): Determines purity; discrepancies (e.g., reported mp 138°C vs. 149.5°C) may indicate impurities or polymorphs .

- NMR Spectroscopy: H NMR identifies pyrrolidine protons (δ 2.06 ppm, multiplet) and aromatic regions. F NMR detects trifluoromethyl groups (−60 to −70 ppm) .

- Elemental Analysis: Confirms empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh)) may enhance substitution efficiency in fluorinated aryl systems .

- Solvent Effects: Polar solvents (e.g., DMSO) improve nucleophilicity but may increase hydrolysis risks. Solvent-free conditions under microwave irradiation could reduce reaction time .

- Temperature Control: Lower temperatures (80–100°C) reduce decomposition, while higher temperatures (120°C) accelerate kinetics but risk side reactions .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

Methodological steps include:

- Repetition under Standardized Conditions: Ensure consistent recrystallization solvents (e.g., aqueous acetone vs. ethanol) .

- Purity Assessment: Use HPLC (>98% purity threshold) to rule out impurities affecting mp .

- Instrument Calibration: Validate DSC or capillary mp apparatus with reference standards .

Q. What safety and stability considerations are critical for handling this compound?

- Storage: Store under argon at −20°C to prevent oxidation or moisture absorption, as trifluoromethyl groups are sensitive to hydrolysis .

- Handling: Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of pyrrolidine derivatives .

Q. What challenges arise in detecting and quantifying the trifluoromethyl group via spectroscopic methods?

- F NMR Sensitivity: Low natural abundance and strong coupling require high-field instruments (≥400 MHz) and internal standards (e.g., CFCl) .

- Mass Spectrometry: Fragmentation patterns (e.g., loss of CF group) complicate molecular ion detection; use high-resolution MS (HRMS) for accurate mass confirmation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.